molecular formula C19H23NO2 B12614948 N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide CAS No. 920317-72-2

N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide

Cat. No.: B12614948
CAS No.: 920317-72-2
M. Wt: 297.4 g/mol
InChI Key: DMVCVXDOIUIWDX-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.3117 It is characterized by the presence of a methoxyphenyl group and a phenylpropyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide typically involves the reaction of 3-methoxyphenylacetic acid with phenylpropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-phenylpropanamide: Similar structure but lacks the propyl group.

    3-chloro-N-(4-methoxyphenyl)propanamide: Contains a chloro group instead of a phenyl group.

    N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide: Contains a thio group instead of a phenyl group.

Uniqueness

N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylpropyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

CAS No.

920317-72-2

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide

InChI

InChI=1S/C19H23NO2/c1-3-19(21)20-14-17(12-15-8-5-4-6-9-15)16-10-7-11-18(13-16)22-2/h4-11,13,17H,3,12,14H2,1-2H3,(H,20,21)

InChI Key

DMVCVXDOIUIWDX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(CC1=CC=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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